![molecular formula C10H12N2O4 B187365 ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate CAS No. 28277-68-1](/img/structure/B187365.png)
ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate is a chemical compound that belongs to the pyrimidine family. It is a synthetic compound that has gained attention in scientific research due to its potential in various applications.
Wirkmechanismus
The mechanism of action of Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate is not fully understood. However, studies have shown that the compound has the ability to inhibit the growth of cancer cells and microbial infections by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound has the ability to inhibit the growth of cancer cells and microbial infections. The compound has also been found to have antioxidant properties, which make it useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate is that it is readily available and easy to synthesize. The compound is also stable and can be stored for extended periods without significant degradation. However, one of the limitations of the compound is that it is relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate in scientific research. One of the significant future directions is in the development of new drugs for the treatment of cancer and microbial infections. The compound can also be used in the development of new antioxidants for the prevention of oxidative stress-related diseases. Additionally, the compound can be used in the development of new materials for use in various industrial applications.
Conclusion:
In conclusion, Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate is a synthetic compound that has gained attention in scientific research due to its potential in various applications. The compound can be synthesized through a multi-step process and has been found to have potential applications in medicinal chemistry, cancer treatment, and microbial infection treatment. The compound has several advantages and limitations, and there are several future directions for its use in scientific research.
Synthesemethoden
Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate can be synthesized through a multi-step process that involves the reaction of different chemical compounds. The synthesis method involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of sodium ethoxide to produce ethyl 2-cyano-3-oxobutanoate. The resulting compound is then reacted with guanidine in the presence of a base to produce Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate has been found to have potential applications in scientific research. One of the significant applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds. The compound has also been studied for its potential use in the treatment of cancer and microbial infections.
Eigenschaften
CAS-Nummer |
28277-68-1 |
---|---|
Produktname |
ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate |
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-8(13)5-4-7-6(2)11-10(15)12-9(7)14/h4-5H,3H2,1-2H3,(H2,11,12,14,15)/b5-4+ |
InChI-Schlüssel |
DGMCWSFLTABWGO-SNAWJCMRSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=C(NC(=O)NC1=O)C |
SMILES |
CCOC(=O)C=CC1=C(NC(=O)NC1=O)C |
Kanonische SMILES |
CCOC(=O)C=CC1=C(NC(=O)NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.